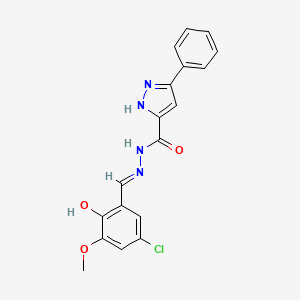![molecular formula C15H11NO4 B3721978 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3721978.png)
3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
Übersicht
Beschreibung
3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one, also known as MBX-8025, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in various metabolic and inflammatory pathways. Activation of PPARδ by 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation, among other effects.
Biochemical and Physiological Effects:
3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been shown to have a number of biochemical and physiological effects in preclinical models. It improves glucose and lipid metabolism, reduces inflammation, and has beneficial effects on cardiovascular function. It also has anti-cancer properties, making it a promising candidate for the treatment of various cancerous diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one for lab experiments is its potent and selective activation of PPARδ, which allows for specific targeting of this receptor pathway. However, one limitation is the potential for off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one. One area of focus could be its potential therapeutic applications in cancer, as it has been shown to have anti-cancer properties. Another area of focus could be its effects on gut microbiota, as recent studies have suggested that PPARδ activation may influence the composition and function of the gut microbiome. Additionally, further research could explore the potential for 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been extensively studied in scientific research for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in preclinical models of type 2 diabetes and dyslipidemia. It also has beneficial effects on cardiovascular function, including reducing atherosclerosis and improving cardiac function. In addition, 3-[2-(5-methyl-2-furyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various inflammatory and cancerous diseases.
Eigenschaften
IUPAC Name |
3-[(Z)-2-hydroxy-2-(5-methylfuran-2-yl)ethenyl]-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-9-6-7-14(19-9)12(17)8-11-15(18)20-13-5-3-2-4-10(13)16-11/h2-8,17H,1H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTHLKBVZIQJEF-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=CC2=NC3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=C/C2=NC3=CC=CC=C3OC2=O)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(4-hydroxy-3-methoxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B3721899.png)
![1-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-naphthol](/img/structure/B3721906.png)


![4-[4-(4-hydroxy-3,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3721931.png)
![4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3721938.png)
![2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3721948.png)
![2-(2-azaspiro[5.5]undec-2-ylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3721956.png)
![2-{[(4-fluorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B3721961.png)
![[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]cyanamide](/img/structure/B3721967.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3721970.png)

![3-[2-(3-methyl-5-phenyl-2-thienyl)-2-oxoethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3721976.png)
![3-[(2-cyclopentylidenehydrazino)methylene]-1-ethyl-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3721985.png)